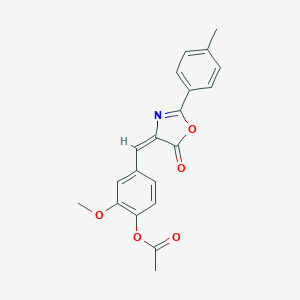
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, also known as AMBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the oxazolone class of compounds, which have been extensively studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus, suggesting its potential as an antiviral agent.
Wirkmechanismus
The mechanism of action of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cancer cell growth and viral replication. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has also been found to inhibit the activity of the protease enzymes required for viral replication, thereby preventing the virus from reproducing.
Biochemical and Physiological Effects
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer. 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has also been found to inhibit the growth of cancer cells by arresting the cell cycle in the G2/M phase, which is a critical stage in cell division. In addition, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it a cost-effective option for research studies. Additionally, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as an antiviral agent. Additionally, more studies are needed to fully understand the mechanism of action of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, which may lead to the development of new therapeutic applications. Overall, the potential therapeutic applications of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone make it an exciting area of research for the future.
Synthesemethoden
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone can be synthesized through a multistep process that involves the condensation of 4-acetoxy-3-methoxybenzaldehyde with p-toluidine, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions to obtain the final compound. The synthesis of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been optimized to improve the yield and purity of the product, making it a viable option for large-scale production.
Eigenschaften
Produktname |
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone |
|---|---|
Molekularformel |
C20H17NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
[2-methoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-7-15(8-5-12)19-21-16(20(23)26-19)10-14-6-9-17(25-13(2)22)18(11-14)24-3/h4-11H,1-3H3/b16-10+ |
InChI-Schlüssel |
PWAUVKUSFOLLEQ-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)


![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

